molecular formula C11H15NO2 B14851070 3-Cyclopropoxy-6-ethyl-2-methoxypyridine

3-Cyclopropoxy-6-ethyl-2-methoxypyridine

Cat. No.: B14851070
M. Wt: 193.24 g/mol
InChI Key: XSGNGSDWMKTGBF-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-ethyl-2-methoxypyridine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methoxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-6-ethyl-2-methoxypyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy, ethyl, and methoxy groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.

    Alkylation: Introduction of the ethyl group via alkylation reactions.

    Methoxylation: Introduction of the methoxy group through methoxylation reactions.

Chemical Reactions Analysis

3-Cyclopropoxy-6-ethyl-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-6-ethyl-2-methoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-ethyl-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Cyclopropoxy-6-ethyl-2-methoxypyridine can be compared with other similar compounds, such as:

    3-Cyclopropyl-2-methoxypyridine: Similar structure but lacks the ethyl group.

    6-Ethyl-2-methoxypyridine: Similar structure but lacks the cyclopropoxy group.

    2-Methoxypyridine: Similar structure but lacks both the cyclopropoxy and ethyl groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the other similar compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-cyclopropyloxy-6-ethyl-2-methoxypyridine

InChI

InChI=1S/C11H15NO2/c1-3-8-4-7-10(11(12-8)13-2)14-9-5-6-9/h4,7,9H,3,5-6H2,1-2H3

InChI Key

XSGNGSDWMKTGBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)OC2CC2)OC

Origin of Product

United States

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